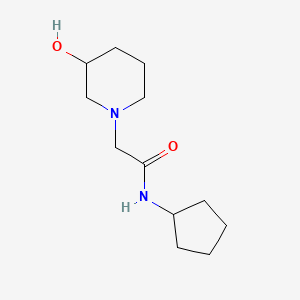
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its pharmacological properties and mechanism of action.
作用機序
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to increase the levels of dopamine in the brain, which can reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying the effects of GABA-AT inhibition in the brain. However, one limitation of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is that it has a short half-life, which can make it difficult to maintain consistent levels in the body over a long period of time.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide. One area of interest is the development of new formulations of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide that have a longer half-life and can be administered less frequently. Another area of interest is the study of the effects of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the potential therapeutic applications of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide in the treatment of neurological disorders.
Conclusion
In conclusion, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is a novel GABA-AT inhibitor that has shown potential in the treatment of various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, but also has limitations due to its short half-life. Future research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is needed to fully understand its potential therapeutic applications and to develop new formulations with a longer half-life.
合成法
The synthesis of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide involves a series of chemical reactions. The initial step involves the preparation of 3-hydroxypiperidine, which is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-acetyl-2-bromoacetamide to form N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide.
科学的研究の応用
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has anticonvulsant effects and can reduce the frequency of seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-6-3-7-14(8-11)9-12(16)13-10-4-1-2-5-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXIOCNUDVTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
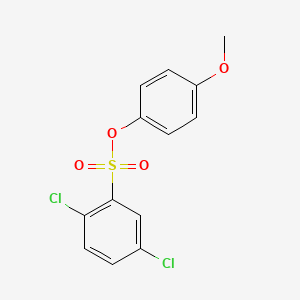
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
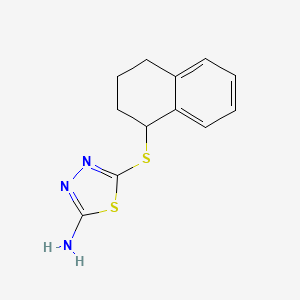
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
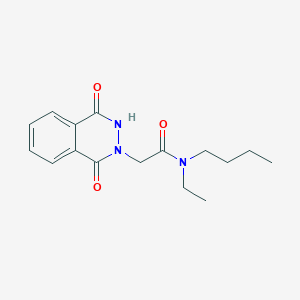


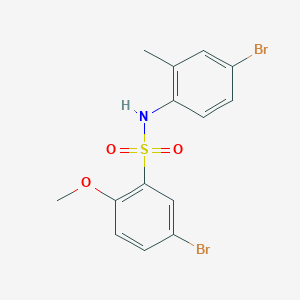
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)

![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)